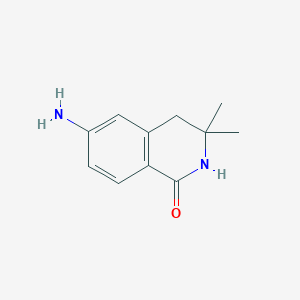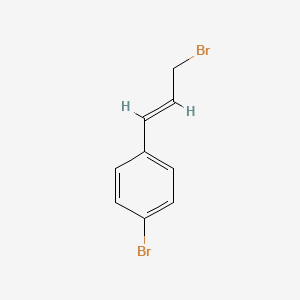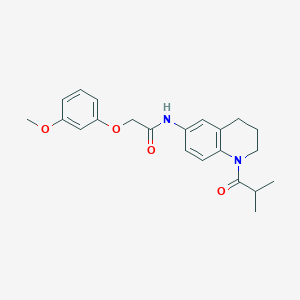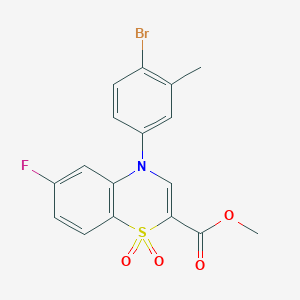
6-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, commonly referred to as 6-ADIM, is an organic compound that has been used in various scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to explore the biochemical and physiological effects of compounds on biological systems. In addition, 6-ADIM has been used in laboratory experiments to study the mechanisms of action of various compounds.
Aplicaciones Científicas De Investigación
Applications in Synthetic Chemistry
Tetrahydroisoquinoline derivatives, similar to the compound , are often synthesized for their potential applications in medicinal chemistry. For instance, the synthesis of tetrahydroisoquinoline alkaloids through anodic cyanation serves as a cornerstone for creating compounds with varied biological activities, including potential anticancer properties (Louafi et al., 2010). The diversity in the tetrahydroisoquinoline scaffold allows for the exploration of novel pharmacophores and the development of drugs targeting specific biological pathways.
Anticancer Research
Specific derivatives of the tetrahydroisoquinoline family have shown promise in anticancer research. The synthesis and evaluation of novel isoquinolinequinone–amino acid derivatives highlight the cytotoxic activity of these compounds against cancer cells, underscoring their potential as anticancer agents (Valderrama et al., 2016). These studies contribute to the understanding of structure-activity relationships, essential for designing more effective and selective anticancer drugs.
Antimicrobial and Antifungal Applications
Compounds within the tetrahydroisoquinoline class also exhibit antimicrobial and antifungal properties. For example, the solvent-free microwave synthesis of pyrimido[4,5‐c]isoquinolines and their evaluation for antifungal properties against dermatophytes showcase the potential of these compounds in developing new antimicrobial agents (Quiroga et al., 2006). This application is crucial in the ongoing battle against drug-resistant microbial strains, offering a pathway to novel treatments.
Neurological Disease Research
The detection and quantitation of amine group-containing metabolites, including those structurally related to 6-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, are significant for understanding neurological diseases. Techniques for profiling these metabolites can help in the diagnosis and study of conditions such as Parkinson's disease, where tetrahydroisoquinoline derivatives have been identified in the brain (Boughton et al., 2011). This research is foundational for developing targeted therapies for neurological disorders.
Propiedades
IUPAC Name |
6-amino-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-7-5-8(12)3-4-9(7)10(14)13-11/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZERTMRWGCRTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2)N)C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride](/img/structure/B2679654.png)
![N-cyclopropyl-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2679655.png)

![Methyl (2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B2679660.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2679661.png)
![3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2679663.png)

![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2679668.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;hydrochloride](/img/structure/B2679671.png)

![2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2679675.png)

